molecular formula C13H9NO2 B13658367 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one CAS No. 101855-18-9

2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one

Cat. No.: B13658367
CAS No.: 101855-18-9
M. Wt: 211.22 g/mol
InChI Key: BLQMGWCQDAJNGK-UHFFFAOYSA-N
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Description

2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its fused naphthalene and oxazinone rings, which confer unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with appropriate reagents. One common method involves the reaction of 2-methyl-1-naphthol with phosgene or triphosgene in the presence of a base such as pyridine, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation: Schiff bases, acetic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

Scientific Research Applications

2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is unique due to its fused naphthalene ring, which imparts distinct chemical properties and enhances its stability. This structural feature differentiates it from other oxazinone derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

101855-18-9

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-methylbenzo[h][3,1]benzoxazin-4-one

InChI

InChI=1S/C13H9NO2/c1-8-14-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16-8/h2-7H,1H3

InChI Key

BLQMGWCQDAJNGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC3=CC=CC=C32)C(=O)O1

Origin of Product

United States

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